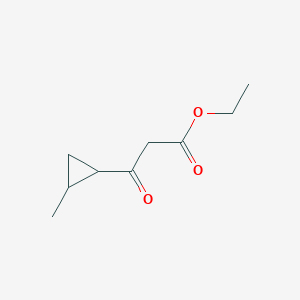

Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate

Description

Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate is a β-keto ester characterized by a cyclopropane ring substituted with a methyl group at the 2-position. This structural motif imparts unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis. Cyclopropane rings are known for their high ring strain, which can enhance reactivity in ring-opening reactions or stabilize transition states in cycloadditions . The compound is typically synthesized via alkylation or condensation reactions, as exemplified by its use in generating triazolopyrimidinone derivatives for pharmacological studies .

Properties

IUPAC Name |

ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-9(11)5-8(10)7-4-6(7)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMKOYOFCPTMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265402 | |

| Record name | Ethyl 2-methyl-β-oxocyclopropanepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56745-64-3 | |

| Record name | Ethyl 2-methyl-β-oxocyclopropanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56745-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-β-oxocyclopropanepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The HWE reaction involves the condensation of α-alkoxyphosphonate esters with carbonyl compounds. For Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate, the proposed pathway employs ethyl α-alkoxy-p-chlorobenzylphosphonate (II) and 2-methylcyclopropyl methyl ketone. Under basic conditions, the phosphonate undergoes deprotonation, forming a stabilized ylide that reacts with the ketone to yield an α,β-unsaturated intermediate (III).

Table 1: Key Reagents and Conditions for the HWE Reaction

Optimization of Reaction Conditions

The choice of base critically influences reaction efficiency. Sodium tert-butoxide outperforms alternatives like sodium amide due to its solubility in aprotic solvents and milder handling requirements. Solvent selection also impacts yield: toluene facilitates higher conversions (∼85%) compared to DMF (∼78%). Stoichiometric ratios of phosphonate to ketone (1.2:1.0) minimize side products, while excess base (2.5 equiv) ensures complete ylide formation.

Acid-Catalyzed Hydrolysis of Alkoxypropenoate Intermediate

The α,β-unsaturated intermediate (III) undergoes hydrolysis to furnish the β-keto ester. CN102942465B specifies hydrochloric acid (2–5 M) in aqueous methanol (1:1 v/v) at 25°C for 5 hours, achieving 90–92% conversion.

Table 2: Hydrolysis Conditions and Outcomes

| Parameter | Value |

|---|---|

| Acid | HCl (preferred), H₂SO₄, or H₃PO₄ |

| Solvent system | H₂O:MeOH (1:1) |

| Temperature | 20–40°C |

| Yield | 87–92% |

Mechanistically, protonation of the enol ether oxygen initiates nucleophilic attack by water, followed by esterification to stabilize the β-keto group. The ethyl ester remains intact due to its hydrolytic stability under acidic conditions.

Alternative Synthetic Routes

While the HWE-hydrolysis sequence dominates the literature, exploratory routes include:

Claisen Condensation

Theoretically, ethyl acetate could condense with 2-methylcyclopropyl methyl ketone under basic conditions. However, this method is undocumented in practice due to the ketone’s steric hindrance and poor enolate formation kinetics.

Enzymatic Esterification

Recent advances in biocatalysis suggest lipase-mediated transesterification of 3-(2-methylcyclopropyl)-3-oxopropanoic acid with ethanol. Though environmentally benign, this approach lacks experimental validation for this specific substrate.

Analytical Characterization

This compound exhibits the following properties:

Table 3: Physicochemical and Spectroscopic Data

The ¹H NMR spectrum corroborates the ester ethyl group (δ 1.25, 4.15) and cyclopropane protons (δ 1.45). IR analysis reveals strong absorptions at 1745 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O).

Industrial Viability and Scale-Up Considerations

CN102942465B emphasizes the HWE route’s scalability, citing operational safety and cost-effectiveness. Key scale-up parameters include:

- Solvent Recovery : Toluene is reclaimed via distillation (≥95% efficiency).

- Waste Management : Phosphonate byproducts are neutralized with aqueous bicarbonate.

- Throughput : Batch processes yield 10–15 kg/day using standard reactor setups.

Economic analyses estimate a production cost of \$120–150/kg at commercial scales, contingent on phosphonate availability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution.

Major Products

Oxidation: 3-(2-methylcyclopropyl)-3-oxopropanoic acid.

Reduction: 3-(2-methylcyclopropyl)-3-hydroxypropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate include:

- Ethyl 3-(nitropyridin-4-yl)-3-oxopropanoate (8a, 8b): Replaces the cyclopropane with a nitropyridine ring, introducing aromaticity and electron-withdrawing effects. Yields for these derivatives range from 45% to 50% .

- Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Features a fluorinated aromatic ring, enhancing metabolic stability and lipophilicity (molecular weight: 210.2 g/mol) .

- Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate: Incorporates an indole moiety, which is prevalent in bioactive molecules. Market analyses suggest growing industrial demand for this compound .

Physicochemical Properties

- Lipophilicity: Cyclopropane derivatives generally exhibit lower logP values compared to aromatic analogues due to reduced π-π interactions. For instance, Ethyl 3-(4-fluorophenyl)-3-oxopropanoate has higher lipophilicity (logP ~2.1) than the cyclopropyl variant .

Key Research Findings

- Synthetic Efficiency : Cyclopropane derivatives exhibit lower yields (e.g., 60–70% for 4bc ) compared to aromatic analogues like 8a (50% yield) , likely due to steric challenges in cyclopropane functionalization.

- Biological Activity: Triazolopyrimidinones derived from this compound show moderate COX-2 inhibition, while indolyl derivatives demonstrate promising kinase inhibition in cancer models .

- Market Trends : The indolyl-substituted derivative is projected to dominate the pharmaceutical intermediates market by 2025, driven by oncology research .

Biological Activity

Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of an ester functional group and a cyclopropyl ring, which contribute to its unique reactivity and biological properties. The molecular formula is CHO, with a molecular weight of approximately 198.26 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial and fungal strains. Notably, it has shown:

- Bactericidal Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungicidal Effects : Demonstrated activity against common fungal pathogens including Candida albicans.

In a study evaluating its antimicrobial efficacy, the compound displayed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against selected strains, indicating moderate potency in comparison to standard antibiotics .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This interaction may disrupt metabolic pathways essential for microbial survival.

- Cell Membrane Disruption : Preliminary studies suggest that the compound can integrate into microbial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against a panel of microorganisms. The results were as follows:

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 64 | Gram-positive |

| Escherichia coli | 128 | Gram-negative |

| Candida albicans | 32 | Fungal |

These findings underscore the potential use of this compound as an alternative treatment option in combating resistant microbial strains .

Additional Research Applications

Beyond its antimicrobial properties, this compound is being investigated for other biological activities:

- Anti-inflammatory Potential : Studies are exploring its role in modulating inflammatory pathways, which could have implications for treating conditions such as arthritis.

- Drug Development : Its unique structure makes it a valuable scaffold for synthesizing novel pharmaceuticals targeting various diseases.

Q & A

Q. What are the common synthetic routes for preparing ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate?

The compound is typically synthesized via esterification of 3-(2-methylcyclopropyl)-3-oxopropanoic acid with ethanol using strong acid catalysts (e.g., sulfuric acid) under reflux conditions. Alternative methods include condensation reactions between lithiated malonate derivatives and substituted acyl chlorides. For example, dilithiomonoethylmalonate can react with 2-methylcyclopropanecarbonyl chloride to yield the β-ketoester . Characterization often involves IR spectroscopy (C=O stretches at ~1740 cm⁻¹ and ~1660 cm⁻¹) and NMR to confirm the cyclopropane ring and ester group .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : H NMR detects cyclopropane protons (~0.8–1.5 ppm) and ester methyl groups (~1.2–1.4 ppm). C NMR identifies carbonyl carbons (δ ~170–210 ppm) .

- HRMS : To confirm molecular weight and fragmentation patterns.

- IR Spectroscopy : To verify ester (C=O at ~1740 cm⁻¹) and ketone (C=O at ~1660 cm⁻¹) functionalities .

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .

Q. What are the primary chemical reactions and stability considerations for this compound?

The β-ketoester moiety undergoes nucleophilic attack at the ketone, while the cyclopropane ring is susceptible to ring-opening under acidic or oxidative conditions. Common reactions include:

- Reduction : LiAlH reduces the ketone to a secondary alcohol.

- Oxidation : The cyclopropane ring may degrade with strong oxidizers (e.g., KMnO).

- Substitution : Nucleophiles (e.g., amines) can displace the ester group . Stability requires storage at 2–8°C in inert atmospheres to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize cyclopropane ring degradation during synthesis?

- Temperature Control : Lower reaction temperatures (e.g., –78°C for lithiation steps) reduce thermal stress on the cyclopropane .

- Catalyst Selection : Mild Lewis acids (e.g., ZnCl) improve regioselectivity in condensation reactions .

- Solvent Choice : Non-polar solvents (e.g., diethyl ether) stabilize the ring compared to polar aprotic solvents .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect early degradation and adjust conditions dynamically .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for derivatives of this compound?

Contradictions often arise from substituent effects on the cyclopropane ring or keto-enol tautomerism. Strategies include:

- Variable Temperature NMR : To identify tautomeric equilibria (e.g., enolization at elevated temperatures) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and confirm assignments .

- Isotopic Labeling : C-labeled analogs clarify ambiguous carbonyl signals .

Q. What strategies are effective for modifying the cyclopropane moiety to enhance bioactivity in drug discovery?

- Ring Functionalization : Introduce halides (e.g., fluoro) via electrophilic substitution to improve metabolic stability .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to attach pharmacophores .

- Ring Strain Modulation : Substituents at the 2-position (e.g., methyl groups) adjust strain energy and reactivity .

- Biological Testing : Use assays (e.g., enzyme inhibition) to correlate structural changes with activity .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .

- Ventilation : Ensure adequate airflow to avoid inhalation of vapors.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- Waste Disposal : Segregate halogenated waste if derivatives contain halogens .

Q. How can researchers address low yields in the condensation step of the synthesis?

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., HSO vs. ZnCl) to enhance efficiency .

- Reagent Ratios : Optimize stoichiometry of acyl chloride and malonate (e.g., 1:1.2 molar ratio) .

- Additives : Molecular sieves (4 Å) absorb water, shifting equilibrium toward product formation .

- Alternative Routes : Use continuous flow reactors for improved mixing and heat transfer .

Data Analysis and Application

Q. What computational tools are recommended for predicting the reactivity of this compound?

- Software : Gaussian (for DFT), ADF (for reaction pathways), or ChemDraw (for mechanistic sketches).

- Parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Docking Studies : AutoDock Vina to explore interactions with biological targets (e.g., enzymes) .

Q. How can this compound serve as a precursor for heterocyclic scaffolds in medicinal chemistry?

The β-ketoester is a versatile building block for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.